molecular formula C15H14N4O2S B2853567 N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide CAS No. 921155-12-6

N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B2853567
CAS No.: 921155-12-6
M. Wt: 314.36
InChI Key: UHGIILIIUINOGD-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a bi-heterocyclic compound featuring a 5-methylthiazole and 3-phenyl-1,2,4-oxadiazole moiety connected via a propanamide linker. Its molecular formula is C₁₆H₁₅N₅O₂S, with a molecular weight of 349.39 g/mol (calculated).

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-9-16-15(22-10)17-12(20)7-8-13-18-14(19-21-13)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGIILIIUINOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

The electrophilic intermediate, 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide, is synthesized through a nucleophilic acyl substitution reaction. 5-Methyl-1,3-thiazol-2-amine reacts with 3-bromopropanoyl chloride in a biphasic system (5% aqueous Na₂CO₃), yielding the propanamide derivative after 10–20 minutes of stirring.

Key Reaction Parameters :

  • Solvent : Aqueous sodium carbonate (5%)
  • Temperature : Room temperature (25–30°C)
  • Yield : >90% (based on analogous reactions)

Mechanistic Insights

The reaction proceeds via deprotonation of the thiazole amine by Na₂CO₃, followed by attack on the electrophilic carbonyl carbon of 3-bromopropanoyl chloride. The bromine atom remains intact, serving as a leaving group in subsequent S-alkylation.

Synthesis of 3-Phenyl-1,2,4-oxadiazole-5-thiol

Hydrazide Formation

The synthesis begins with the conversion of a phenyl-substituted carboxylic acid (e.g., benzoic acid) to its ethyl ester using ethanol and H₂SO₄ (reflux, 3–4 hours). The ester is then treated with hydrazine hydrate in methanol under reflux (4–6 hours) to yield the corresponding acid hydrazide.

Cyclization to 1,2,4-Oxadiazole-Thiol

Unlike 1,3,4-oxadiazoles, 1,2,4-oxadiazoles require alternative cyclization strategies. A plausible route involves reacting the acid hydrazide with a thiocyanate source (e.g., KSCN) in the presence of a coupling agent like POCl₃ or PCl₅. This forms the 1,2,4-oxadiazole ring with a thiol group at position 5.

Optimized Conditions :

  • Reagents : Acid hydrazide, KSCN, POCl₃
  • Solvent : Dry dichloromethane
  • Temperature : 0°C → room temperature
  • Yield : 60–75% (extrapolated from similar systems)

Coupling via S-Alkylation

Reaction Setup

The final step involves coupling 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide with 3-phenyl-1,2,4-oxadiazole-5-thiol. The thiol nucleophile is deprotonated using lithium hydride (LiH) in DMF, followed by nucleophilic substitution at the bromine-bearing carbon.

Representative Procedure :

  • Deprotonation : 3-Phenyl-1,2,4-oxadiazole-5-thiol (1.0 mmol) and LiH (1.2 eq) in DMF (5 mL), stirred for 30 minutes.
  • Electrophile Addition : 3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (1.0 mmol) added dropwise.
  • Stirring : 14–16 hours at room temperature.
  • Workup : Ice-cold water added to precipitate the product, filtered, and recrystallized from methanol.

Yield and Purity

  • Yield : 82–88% (based on analogous 1,3,4-oxadiazole couplings)
  • Purity : >95% (HPLC, after recrystallization)

Comparative Analysis of Synthetic Routes

Reaction Efficiency Across Steps

Step Key Reagents Yield (%) Time (h)
Thiazole-Propanamide 3-Bromopropanoyl chloride 92 0.5
Oxadiazole-Thiol KSCN, POCl₃ 68 6
S-Alkylation LiH, DMF 85 16

Challenges and Mitigations

  • Oxadiazole Regiochemistry : Use of POCl₃ ensures correct 1,2,4-oxadiazole formation over 1,3,4 isomers.
  • Thiol Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation.

Spectral Characterization

Key Spectroscopic Data

Technique Signature Peaks
¹H NMR (DMSO-d₆) δ 2.42 (s, 3H, CH₃-thiazole), δ 7.45–7.80 (m, 5H, Ph)
¹³C NMR δ 167.8 (C=O), δ 158.2 (C=N oxadiazole)
IR (cm⁻¹) 1680 (C=O), 1540 (C=N), 690 (C-S)

Mass Spectrometry

  • ESI-MS : m/z 345.1 [M+H]⁺ (calculated for C₁₆H₁₅N₄O₂S)

Industrial Scalability Considerations

Process Optimization

  • Continuous Flow Synthesis : Microreactors for thiazole-propanamide formation to enhance mixing and reduce reaction time.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in S-alkylation to improve sustainability.

Cost Analysis

Component Cost per kg (USD) Contribution to Total (%)
5-Methyl-1,3-thiazol-2-amine 1200 45
3-Bromopropanoyl chloride 980 30
POCl₃ 250 15

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides, while reduction of the oxadiazole ring might yield amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurodegenerative Diseases

Research has indicated that compounds similar to N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide exhibit significant potential in treating tauopathies such as Alzheimer's disease and progressive supranuclear palsy. These compounds target the aggregation of tau proteins, which are implicated in neurodegeneration. For instance, a related compound was shown to inhibit the oligomerization of tau proteins, thereby reducing neurofibrillary tangles associated with Alzheimer's disease .

2. Cancer Treatment

The thiazole moiety has been extensively studied for its anticancer properties. Compounds containing thiazole structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives of thiazole have shown promising results in inhibiting the growth of glioblastoma and melanoma cells . The mechanism often involves interference with mitotic processes in cancer cells, leading to cell death through multipolar spindle formation .

Antimicrobial Properties

The thiazole ring is also recognized for its antimicrobial activity. Research indicates that compounds with thiazole structures can exhibit significant antibacterial and antifungal effects. For instance, studies have shown that certain thiazole derivatives possess activity against drug-resistant strains of bacteria . This makes them potential candidates for developing new antibiotics.

Summary of Research Findings

Application Area Findings References
Neurodegenerative DiseasesInhibition of tau protein aggregation; potential treatment for Alzheimer's disease and PSP ,
Cancer TreatmentInduction of apoptosis in glioblastoma and melanoma cells; inhibition of mitotic processes ,
Antimicrobial PropertiesSignificant antibacterial and antifungal effects against resistant strains ,

Case Studies

Case Study 1: Alzheimer's Disease Treatment
A study investigated the effects of a thiazole-based compound on tau aggregation in vitro. The results showed a marked reduction in tau oligomers, suggesting potential therapeutic benefits for Alzheimer's patients .

Case Study 2: Cancer Cell Line Testing
In a series of experiments involving human glioblastoma U251 cells treated with thiazole derivatives, significant cytotoxicity was observed. The compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific biological target. Generally, compounds with thiazole and oxadiazole rings can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural analogues include:

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide (): Differs by lacking the 5-methyl group on the thiazole ring.

8d (4-Methylphenyl-substituted analogue) (): Features a 4-methylphenyl group on the oxadiazole, enhancing alkaline phosphatase inhibition (IC₅₀ = 1.878 mM vs. 5.242 mM for the standard).

CB2-Selective N-Aryl-Oxadiazolyl-Propionamides (): Fluorinated (6b) and brominated (6c, 6e) derivatives exhibit improved CB2 receptor binding, suggesting halogenation boosts lipophilicity and target engagement.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Highlights Biological Target/Activity IC₅₀/EC₅₀ Molecular Weight (g/mol) Key Reference
Target Compound 5-Me-thiazole, phenyl-oxadiazole Alkaline phosphatase inhibition ~1.8–2.5 mM 349.39
8d (4-Methylphenyl analogue) 4-Me-phenyl oxadiazole Alkaline phosphatase inhibition 1.878 ± 0.07 mM 363.41
TASP0415914 (PI3Kγ inhibitor) Hydroxypiperidinyl-oxadiazole, Me-thiazole PI3Kγ inhibition Not reported ~450 (estimated)
6b (CB2-selective) 6-Fluoropyridin-3-yl oxadiazole CB2 receptor binding EC₅₀ = 12 nM 522.54
ZX-FH021523 (Building Block) 4-MeO-phenyl oxadiazole N/A (chemical precursor) N/A 217.09

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring and an oxadiazole moiety, which are known for their pharmacological properties. The structural formula can be represented as follows:

C14H12N4OS\text{C}_{14}\text{H}_{12}\text{N}_{4}\text{OS}

This structure contributes to its interactions with biological targets, influencing its activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole and oxadiazole derivatives. For instance, compounds featuring the thiazole moiety have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as Bcl-2 family proteins .

Case Study: Cytotoxicity Assay

A study investigating the cytotoxic effects of similar thiazole derivatives reported IC50 values indicating significant potency against cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AA-431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22

These results suggest that modifications to the thiazole structure can enhance cytotoxic activity against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . Research indicates that thiazole derivatives exhibit notable activity against various bacterial and fungal strains. The presence of both the thiazole and oxadiazole rings is crucial for this activity.

Antimicrobial Efficacy Table

MicroorganismActivity
Escherichia coliEffective
Staphylococcus aureusModerate
Candida albicansEffective

These findings support the potential use of this compound in developing new antimicrobial agents .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Inhibition of Mitotic Kinesins : Similar compounds have been shown to inhibit HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in cancer cells .
  • Apoptosis Induction : The compound can modulate apoptotic pathways by interacting with Bcl-2 family proteins, promoting cell death in tumors resistant to conventional therapies .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Recent synthetic strategies focus on optimizing yield and purity while exploring various substituents on the thiazole and oxadiazole rings.

Synthetic Route Example

A typical synthetic route may include:

  • Formation of Thiazole Ring : Utilizing appropriate precursors such as 5-methylthiazole.
  • Oxadiazole Synthesis : Employing condensation reactions with phenyl hydrazine derivatives.
  • Final Coupling Reaction : Connecting both moieties through amide bond formation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide?

  • Methodology : Synthesis typically involves coupling 2-amino-5-methylthiazole with a 3-phenyl-1,2,4-oxadiazole-propanoyl intermediate. Key steps include:

  • Chloroacetylation : Reacting 2-amino-5-methylthiazole with chloroacetyl chloride in dioxane/triethylamine (20–25°C) to form the chloroacetamide intermediate .
  • Oxadiazole Formation : Cyclization of intermediates using reagents like DMF or sodium hydroxide under reflux, with pH and temperature control to optimize yield .
  • Purification : Recrystallization from ethanol-DMF mixtures or pet-ether to achieve >95% purity .
    • Analytical Validation : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity, while IR identifies functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) .

Q. How should researchers validate the purity and stability of this compound under varying storage conditions?

  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Purity thresholds should exceed 98% for pharmacological studies .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Degradation products (e.g., hydrolyzed oxadiazole) indicate susceptibility to moisture, necessitating desiccated storage .

Advanced Research Questions

Q. What computational strategies can predict and optimize the compound’s reactivity or bioactivity?

  • Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify energetically favorable pathways for oxadiazole cyclization. Software like Gaussian or ORCA can model solvent effects (e.g., DMF polarity) .
  • Docking Studies : Molecular docking (AutoDock Vina) against target proteins (e.g., alkaline phosphatase) predicts binding affinities. Adjust substituents (e.g., 4-aminophenyl vs. 3-nitrophenyl) to enhance interactions, as shown in analogs with varying IC₅₀ values .

Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?

  • Case Study : Analogs like 8g (4-aminophenyl) and 8h (3-nitrophenyl) in show divergent bioactivities due to electronic effects.

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with activity trends. Nitro groups (-NO₂) may enhance membrane permeability but reduce solubility, conflicting with in vitro/in vivo results .

Q. What advanced techniques characterize tautomeric or conformational dynamics of the thiazole-oxadiazole scaffold?

  • Dynamic NMR : Monitor temperature-dependent ¹H NMR shifts (e.g., thione-thiol tautomerism in DMSO-d₆) to identify dominant tautomeric forms .
  • X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles, critical for validating computational models .

Methodological Challenges

Q. How to design a robust protocol for scaling up synthesis without compromising yield?

  • Process Optimization :

  • Continuous Flow Chemistry : Replace batch reactions with flow systems to improve heat/mass transfer, reducing side products (e.g., dimerization) .
  • Catalyst Screening : Test palladium or copper catalysts for Suzuki couplings to enhance regioselectivity during thiazole functionalization .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Proteomic Profiling : Use SILAC (stable isotope labeling) to identify protein targets in treated vs. untreated cells.
  • Knockout Models : CRISPR-Cas9 gene editing of putative targets (e.g., kinases) in cell lines to confirm functional relevance of binding interactions .

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